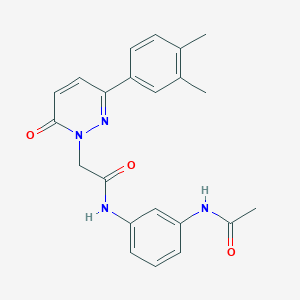
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with carboxymethyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carboxylic acid derivatives, including 3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid, can be achieved through asymmetric Michael addition reactions of carboxylate-substituted enones . This method involves the use of organocatalysts to achieve high enantiomeric purity. For example, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess can be synthesized in two steps using this approach .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxymethyl and trifluoromethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler derivative without the carboxymethyl and trifluoromethyl groups.
1-(3-(Fluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: Contains a fluoromethyl group instead of a trifluoromethyl group.
5-Methylpyrrolidine-3-carboxylic acid: Lacks the carboxymethyl and trifluoromethyl groups but has a methyl group at the 5-position.
Uniqueness
3-(Carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both carboxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design.
Properties
Molecular Formula |
C9H12F3NO4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
3-(carboxymethyl)-1-methyl-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO4/c1-13-3-2-8(7(16)17,4-5(14)15)6(13)9(10,11)12/h6H,2-4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
PWYDGCAYLDNDHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C(F)(F)F)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14880092.png)
![3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880100.png)



![4-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14880127.png)

![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)
![6-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14880141.png)

![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)
